REACTION_CXSMILES
|
[CH3:1][Si](Cl)(C)C.[N+:6]([C:9]1[CH:10]=[C:11]([CH2:15][C:16]([OH:18])=[O:17])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7]>CO>[CH3:1][O:17][C:16](=[O:18])[CH2:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([N+:6]([O-:8])=[O:7])[CH:10]=1
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Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
|
60 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM and aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=CC=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |